
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide, also known as HPPPEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide is not fully understood. However, it has been reported to exert its pharmacological effects through the inhibition of pro-inflammatory cytokines and the activation of the Nrf2 pathway. This compound has also been shown to inhibit the expression of iNOS and COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been reported to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve liver and kidney function, and protect against neurodegeneration. This compound has also been reported to have anti-tumor properties, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide is its high purity and yield when synthesized using the methods described above. This compound is also stable under a range of conditions, making it suitable for use in lab experiments. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide. One area of interest is its potential use in the treatment of liver and kidney diseases, as well as neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its pharmacological effects. Additionally, the development of more efficient methods for synthesizing this compound and improving its solubility in water may expand its potential applications in the field of medicine.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the treatment of a range of diseases. While more research is needed to fully understand its mechanism of action and potential applications, this compound represents a promising avenue for future research in the field of medicine.
Synthesis Methods
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-2-phenylpropionyl chloride with 1-phenylethylamine in the presence of a base. Another method involves the reaction of 2-hydroxy-2-phenylpropionyl chloride with N-phenylethanolamine in the presence of a base. These methods have been reported to yield this compound with high purity and yield.
Scientific Research Applications
N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been reported to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of liver and kidney diseases. Additionally, this compound has been shown to have a neuroprotective effect, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(15-9-5-3-6-10-15)21-18(23)17(22)20-13-19(2,24)16-11-7-4-8-12-16/h3-12,14,24H,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRZVNYLOAXQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2422021.png)
![Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate](/img/structure/B2422022.png)
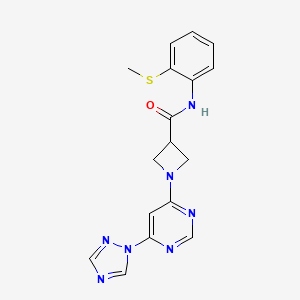
![2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone](/img/structure/B2422025.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422027.png)
![6-(2-(Benzo[d]isoxazol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2422030.png)
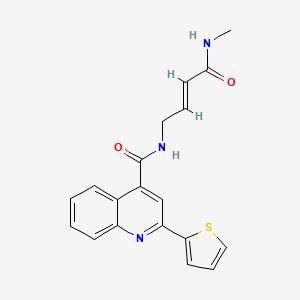
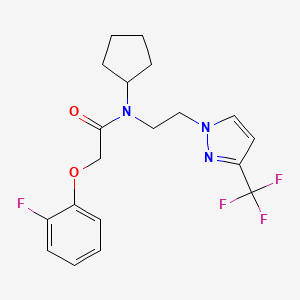

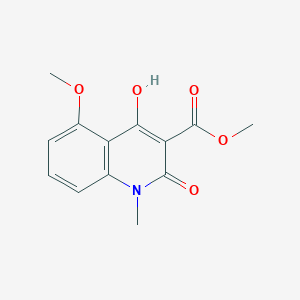
![Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B2422036.png)
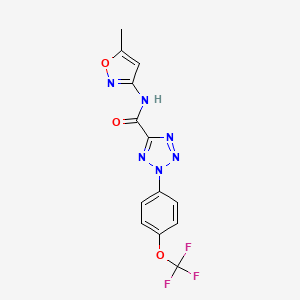
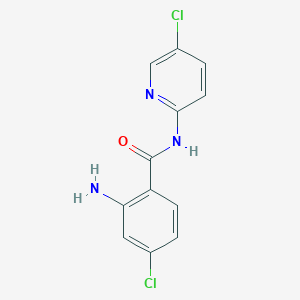
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2422043.png)